molecular formula C13H19NO B13935389 3-[2-(Diethylamino)phenyl]-1-propen-1-OL

3-[2-(Diethylamino)phenyl]-1-propen-1-OL

Cat. No.: B13935389
M. Wt: 205.30 g/mol
InChI Key: SHYITZUFNZZPAP-UHFFFAOYSA-N
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Description

3-[2-(Diethylamino)phenyl]-1-propen-1-OL is an organic compound with a complex structure that includes a diethylamino group attached to a phenyl ring, which is further connected to a propen-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Diethylamino)phenyl]-1-propen-1-OL typically involves the reaction of 2-(diethylamino)benzaldehyde with propen-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Diethylamino)phenyl]-1-propen-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-(Diethylamino)phenyl]-1-propen-1-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(Diethylamino)phenyl]-1-propen-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Diethylamino-1-propanol: A structurally similar compound with a diethylamino group attached to a propanol moiety.

    2-(Diethylamino)phenyl derivatives: Compounds with similar diethylamino and phenyl groups but different functional groups attached.

Uniqueness

3-[2-(Diethylamino)phenyl]-1-propen-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[2-(diethylamino)phenyl]prop-1-en-1-ol

InChI

InChI=1S/C13H19NO/c1-3-14(4-2)13-10-6-5-8-12(13)9-7-11-15/h5-8,10-11,15H,3-4,9H2,1-2H3

InChI Key

SHYITZUFNZZPAP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1CC=CO

Origin of Product

United States

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